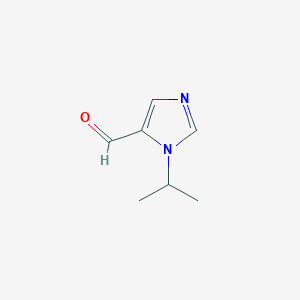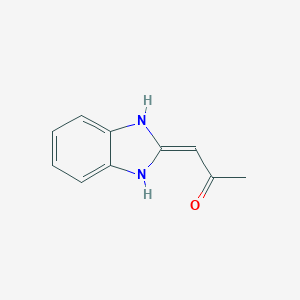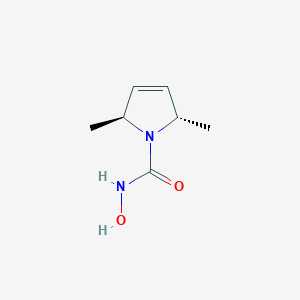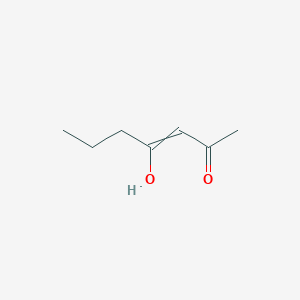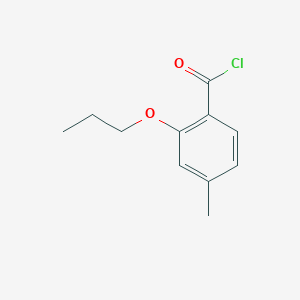
4-Methyl-2-propoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-propoxybenzoyl chloride is a chemical compound used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and ether. This compound is used in the synthesis of other chemicals, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-propoxybenzoyl chloride is not fully understood. However, it is known to react with various functional groups, such as hydroxyl and amino groups, in organic molecules. This reactivity makes it a useful reagent in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Methyl-2-propoxybenzoyl chloride. However, it is known to be a mild irritant to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-2-propoxybenzoyl chloride in lab experiments is its reactivity with various functional groups, which makes it a versatile reagent in organic synthesis reactions. However, its limited solubility in water can be a limitation in some experiments.
Orientations Futures
There are several future directions for research on 4-Methyl-2-propoxybenzoyl chloride. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of its potential applications in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, more studies could be conducted to better understand its mechanism of action and potential physiological effects.
Méthodes De Synthèse
The synthesis of 4-Methyl-2-propoxybenzoyl chloride involves the reaction of 4-methyl-2-propoxybenzoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the product is obtained as a white crystalline solid after purification.
Applications De Recherche Scientifique
4-Methyl-2-propoxybenzoyl chloride is used in scientific research for various purposes. It is used in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis reactions, such as the acylation of alcohols and amines.
Propriétés
Numéro CAS |
168465-11-0 |
|---|---|
Nom du produit |
4-Methyl-2-propoxybenzoyl chloride |
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
4-methyl-2-propoxybenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
XSILQMZFDROXKV-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)C(=O)Cl |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C)C(=O)Cl |
Synonymes |
Benzoyl chloride, 4-methyl-2-propoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




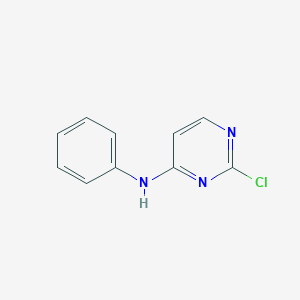
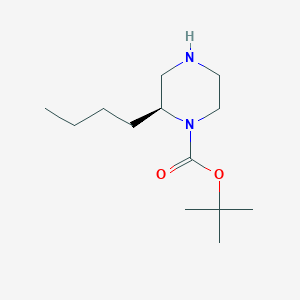
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)



![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
